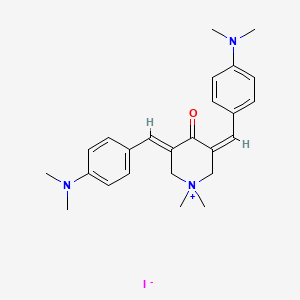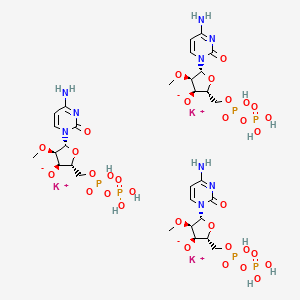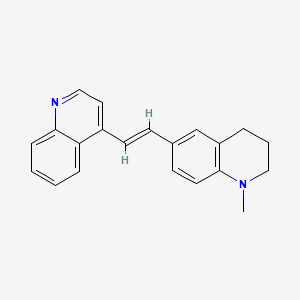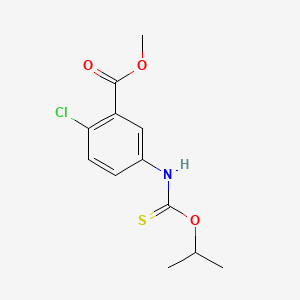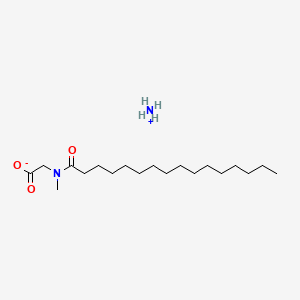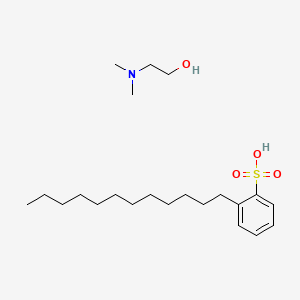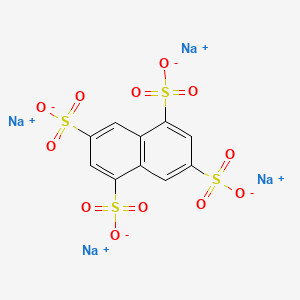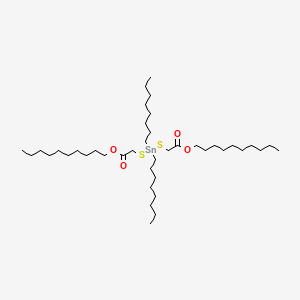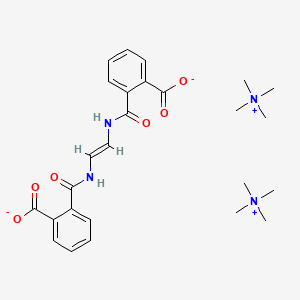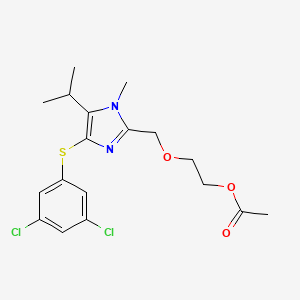
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenylthio group, an imidazole ring, and an acetate ester, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the dichlorophenylthio group. The final step involves the esterification of the compound to form the acetate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(3,5-Dichlorophenylthio)-1-methyl-1H-imidazol-2-yl)methoxy)ethyl acetate: A similar compound with a slightly different structure, which may exhibit different chemical and biological properties.
2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl propionate: Another related compound with a different ester group, potentially leading to variations in reactivity and application.
Uniqueness
The uniqueness of 2-((4-(3,5-Dichlorophenylthio)-1-methyl-5-isopropyl-1H-imidazol-2-yl)methoxy)ethyl acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
178979-54-9 |
|---|---|
Fórmula molecular |
C18H22Cl2N2O3S |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
2-[[4-(3,5-dichlorophenyl)sulfanyl-1-methyl-5-propan-2-ylimidazol-2-yl]methoxy]ethyl acetate |
InChI |
InChI=1S/C18H22Cl2N2O3S/c1-11(2)17-18(26-15-8-13(19)7-14(20)9-15)21-16(22(17)4)10-24-5-6-25-12(3)23/h7-9,11H,5-6,10H2,1-4H3 |
Clave InChI |
JAUJCBDAUOLHCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(N1C)COCCOC(=O)C)SC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


